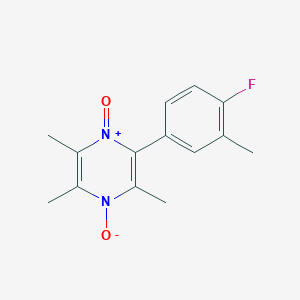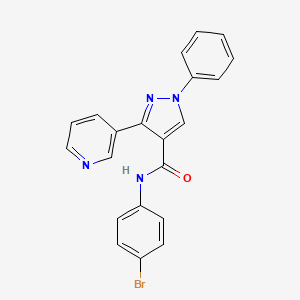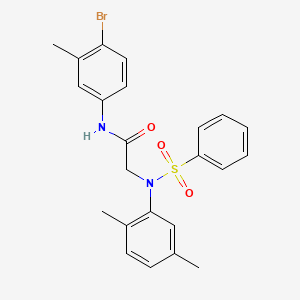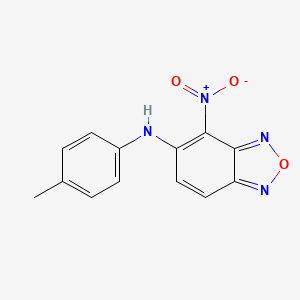
2-(4-fluoro-3-methylphenyl)-3,5,6-trimethylpyrazine 1,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluoro-3-methylphenyl)-3,5,6-trimethylpyrazine 1,4-dioxide, commonly known as FMePyD, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the pyrazine family of compounds, which are known for their diverse biological activities. FMePyD has been shown to possess several interesting properties, including antioxidant, anti-inflammatory, and anti-cancer activities.
Mécanisme D'action
The mechanism of action of FMePyD is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. FMePyD has been shown to inhibit the production of reactive oxygen species, which are known to play a role in the development of various diseases. It also inhibits the activity of several enzymes involved in the inflammatory response, such as cyclooxygenase-2 and lipoxygenase. Additionally, FMePyD has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects
FMePyD has been shown to possess several biochemical and physiological effects. It has been shown to possess antioxidant activity, which helps to protect cells from oxidative damage. It also has anti-inflammatory activity, which helps to reduce inflammation in the body. Additionally, FMePyD has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
FMePyD has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under a wide range of conditions, making it suitable for use in various assays. However, FMePyD has some limitations for use in lab experiments. It is relatively expensive compared to other compounds, which may limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on FMePyD. One potential area of research is the development of new drugs and therapies based on FMePyD. Its antioxidant, anti-inflammatory, and anti-cancer activities make it a promising candidate for the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of FMePyD. This will help to identify new targets for drug development and improve our understanding of its biological effects. Finally, more research is needed to evaluate the safety and efficacy of FMePyD in humans, which will be essential for its clinical development.
Méthodes De Synthèse
The synthesis of FMePyD involves the reaction of 4-fluoro-3-methylphenylhydrazine with 3,5,6-trimethylpyrazine-2,4-dione. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid. The yield of FMePyD can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Applications De Recherche Scientifique
FMePyD has been extensively studied for its potential applications in scientific research. It has been shown to possess several interesting properties, including antioxidant, anti-inflammatory, and anti-cancer activities. These properties make FMePyD a promising candidate for the development of new drugs and therapies.
Propriétés
IUPAC Name |
2-(4-fluoro-3-methylphenyl)-3,5,6-trimethyl-4-oxidopyrazin-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-8-7-12(5-6-13(8)15)14-11(4)16(18)9(2)10(3)17(14)19/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHHBWFZCVUJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(N(C(=C([N+]2=O)C)C)[O-])C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![diethyl [(2-oxo-1-pyrrolidinyl)methyl]phosphonate](/img/structure/B5179062.png)

![N-cycloheptyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5179072.png)
![N-cyclopentyl-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5179080.png)
![3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5179083.png)
![ethyl [6-bromo-2-(2-hydroxyphenyl)-4-phenyl-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5179086.png)

![N-(3-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5179094.png)
![4-[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]benzoic acid](/img/structure/B5179100.png)
methanol](/img/structure/B5179105.png)

![2-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5179120.png)
![diethyl 2-[(1-adamantylcarbonyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5179161.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5179164.png)
